Ethyl (diethoxyphosphoryl)methanesulfonate
Description
Contextualizing Organophosphorus Compounds in Modern Synthetic Chemistry
Organophosphorus compounds, characterized by a carbon-phosphorus bond, are integral to modern synthetic chemistry due to their diverse reactivity and functional roles. Their utility spans from being crucial ligands in transition-metal catalysis to acting as key intermediates in the synthesis of complex natural products and pharmaceuticals. The phosphorus atom can exist in various oxidation states and coordination environments, leading to a rich and varied chemistry. This versatility allows these compounds to participate in a wide array of reactions, including the formation of carbon-carbon and carbon-heteroatom bonds. Their presence in biologically active molecules further underscores their importance, driving the development of new synthetic methods to access novel organophosphorus structures.
Significance of Alpha-Substituted Methylenephosphonates as Versatile Reagents
Within the broad family of organophosphorus compounds, α-substituted methylenephosphonates are particularly valuable reagents. These molecules feature a methylene (B1212753) (-CH2-) group directly attached to the phosphorus atom, with one of the hydrogen atoms replaced by another functional group (the α-substituent). The phosphonate (B1237965) group is strongly electron-withdrawing, which makes the protons on the α-carbon acidic. This acidity allows for the easy formation of a stabilized carbanion (an enolate equivalent) upon treatment with a base. uh.edu
This carbanion can then act as a nucleophile in a variety of reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction, to form new carbon-carbon double bonds. The nature of the α-substituent can significantly influence the reactivity of the phosphonate and the stereochemical outcome of these reactions, providing chemists with a powerful tool for controlling molecular assembly. libretexts.org These reactions are fundamental in organic synthesis for their reliability and stereocontrol, making α-substituted methylenephosphonates indispensable for building molecular complexity. libretexts.org
Overview of Ethyl (diethoxyphosphoryl)methanesulfonate as a Key Building Block for Advanced Organic Synthesis
This compound, with the chemical formula C7H17O6PS, is a specialized α-substituted methylenephosphonate. guidechem.com In this molecule, the α-substituent is an ethyl sulfonate group (-SO3CH2CH3). This particular combination of a phosphonate and a sulfonate group on the same methylene carbon confers unique reactivity upon the molecule.
The diethoxyphosphoryl group allows for the generation of a nucleophilic center at the carbon atom, while the ethyl sulfonate moiety can act as a leaving group in certain reactions. This dual functionality makes this compound a valuable building block. It can be employed in synthetic sequences where the introduction of a phosphonomethanesulfonate fragment is desired, or where the sulfonate is displaced by other nucleophiles to forge new bonds. Its structure enables its use in the construction of more elaborate molecules, including heterocyclic systems and other functionally rich organophosphorus compounds. For instance, it has been used in the synthesis of various methanesulfonyl derivatives which are precursors to complex heterocyclic structures like oxazaphosphepines. tandfonline.com
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 73300-75-1 |
| Molecular Formula | C7H17O6PS |
| Molecular Weight | 260.25 g/mol |
| Canonical SMILES | CCOP(=O)(CS(=O)(=O)OCC)OCC |
| InChI Key | CXPXCCAOKXGQQZ-UHFFFAOYSA-N |
| Physical Form | Liquid |
| Storage Temperature | 2-8°C, Inert atmosphere |
This data was compiled from multiple sources. guidechem.comchemspider.comsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl diethoxyphosphorylmethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O6PS/c1-4-11-14(8,12-5-2)7-15(9,10)13-6-3/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPXCCAOKXGQQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CS(=O)(=O)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O6PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448931 | |
| Record name | ethyl (diethoxyphosphoryl)methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73300-75-1 | |
| Record name | ethyl (diethoxyphosphoryl)methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl (diethoxyphosphoryl)methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Ethyl Diethoxyphosphoryl Methanesulfonate
Established Synthetic Pathways
The primary and most established route for synthesizing Ethyl (diethoxyphosphoryl)methanesulfonate involves a two-step process starting from readily available precursors. This pathway is characterized by the initial formation of a carbanion followed by its reaction with a suitable phosphorylating agent.
The synthesis begins with Methanesulfonic acid ethyl ester (also known as ethyl mesylate). wikipedia.orgresearchgate.net The key transformation is the deprotonation of the α-carbon (the carbon adjacent to the sulfonyl group) to form a nucleophilic carbanion, which is then quenched with an electrophilic phosphorus compound. uiowa.edu
The acidic nature of the α-protons on ethyl methanesulfonate (B1217627) allows for their removal by a strong base to generate a stabilized carbanion. Organolithium reagents are particularly effective for this purpose.
Role of n-Butyllithium: n-Butyllithium (n-BuLi) is a broadly employed strong base in organic synthesis, capable of deprotonating very weak acids. wikipedia.orgfishersci.com Its reaction with ethyl methanesulfonate is typically conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), at very low temperatures (e.g., -78 °C) to prevent side reactions and ensure stability of the resulting carbanion. wikipedia.orgchemicalbook.com The low temperature is crucial as n-BuLi can react with THF, especially at higher temperatures. wikipedia.org The reaction is highly exothermic and requires careful control of the addition rate. orgsyn.org
Once the carbanion is formed in situ, it is trapped by a suitable electrophilic phosphorus reagent. Diethylchlorophosphate is a common choice for this step. rsc.orgnih.gov
Nucleophilic Attack: The generated carbanion acts as a potent nucleophile, attacking the electrophilic phosphorus atom of diethylchlorophosphate. This reaction proceeds via a nucleophilic substitution mechanism, displacing the chloride leaving group and forming the desired C-P bond. nih.gov This step results in the final product, this compound.
Synthesis from Methanesulfonic Acid Ethyl Ester and Phosphorylating Agents
Optimization of Reaction Conditions and Reagent Stoichiometry
Optimizing the synthesis is crucial for maximizing yield and purity while minimizing side products. Key parameters include the choice of base, solvent, temperature, and the molar ratios of the reactants. researchgate.netresearchgate.net
Base and Solvent Selection: While n-butyllithium in THF is standard, other strong bases and solvent systems can be employed. The choice of base must be guided by the pKa of the substrate's α-proton. The solvent can affect the solubility and reactivity of the organolithium base by influencing its aggregation state. wikipedia.orgchemicalbook.com
Temperature Control: Maintaining a low temperature, typically -78 °C, during the deprotonation and phosphorylation steps is critical. mdpi.com This minimizes potential side reactions, such as the reaction of n-BuLi with the solvent or decomposition of the thermally sensitive carbanion intermediate.
Stoichiometry: A slight excess of the base (e.g., 1.0 to 1.1 equivalents) is often used to ensure complete deprotonation of the ethyl methanesulfonate. The phosphorylating agent is typically added in a stoichiometric amount relative to the starting ester. Precise control over stoichiometry is essential to avoid unreacted starting materials or the formation of byproducts from reactions with excess reagents.
Table 1: Key Parameters for Synthesis Optimization
| Parameter | Condition | Rationale |
|---|---|---|
| Base | n-Butyllithium | Strong base ensures efficient deprotonation of the weakly acidic α-proton. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic polar solvent, dissolves reactants, can influence base reactivity. |
| Temperature | -78 °C | Minimizes side reactions and stabilizes the carbanion intermediate. |
| Stoichiometry | ~1.0-1.1 eq. Base | Ensures complete formation of the carbanion for subsequent reaction. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction of the pyrophoric n-BuLi and the carbanion with air/moisture. fishersci.com |
Considerations for Laboratory and Scalable Synthesis
Transitioning a synthesis from a laboratory setting to a larger, scalable process introduces several practical and safety challenges. st-andrews.ac.ukthieme-connect.com
Handling of Pyrophoric Reagents: n-Butyllithium is pyrophoric, meaning it can ignite spontaneously on contact with air. fishersci.comprinceton.edu On a laboratory scale, it is handled using syringe or cannula techniques under an inert atmosphere. fishersci.com For large-scale synthesis, this requires specialized equipment and robust engineering controls to prevent exposure to air and moisture, which can also reduce the reagent's efficacy and lead to failed reactions. fishersci.comacs.org
Thermal Management: The deprotonation reaction is highly exothermic. orgsyn.org In the lab, a dry ice/acetone bath can effectively dissipate the heat. On a larger scale, efficient heat dissipation is more challenging and requires jacketed reactors with precise temperature control to prevent runaway reactions. core.ac.uk
Purification: While small-scale reactions might be purified using column chromatography, this method is often impractical for large quantities. Scalable purification methods for organophosphorus compounds may include distillation or crystallization. google.comepa.gov The choice of method depends on the physical properties of the final product, such as its boiling point and stability. google.com Activated carbon filtration has also been noted as an effective method for purifying certain organophosphate esters. researchgate.net
Reactivity and Mechanistic Studies of Ethyl Diethoxyphosphoryl Methanesulfonate
Carbanion Formation and Its Reactivity Profile
The initial and crucial step in the Horner-Wadsworth-Emmons reaction is the deprotonation of the phosphonate (B1237965) at the α-carbon to generate a nucleophilic carbanion. wikipedia.org The stability and reactivity of this carbanion are pivotal to the success and stereochemical outcome of the reaction.
Generation of Stabilized Alpha-Phosphoryl Carbanion Intermediates
The formation of the key carbanion intermediate from Ethyl (diethoxyphosphoryl)methanesulfonate is achieved by treating it with a suitable base. The acidic proton on the carbon atom situated between the phosphoryl and sulfonate groups is readily abstracted due to the electron-withdrawing nature of both groups. These groups delocalize the negative charge on the resulting carbanion, thereby stabilizing the intermediate. wikipedia.orgscribd.com
Common bases employed for this deprotonation step include sodium hydride (NaH), sodium methoxide (B1231860) (NaOMe), and organolithium reagents like n-butyllithium (n-BuLi). organic-chemistry.org The choice of base can influence the reactivity and, in some cases, the stereoselectivity of the subsequent olefination reaction. The general scheme for the carbanion generation is depicted below:
Scheme 1: Generation of the Stabilized Carbanion
In this reaction, the base abstracts a proton from the α-carbon, leading to the formation of a resonance-stabilized carbanion.
Nucleophilic Character and Electrophilic Interactions
The generated α-phosphoryl carbanion is a potent nucleophile. wikipedia.org While stabilized, it retains sufficient reactivity to attack electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones. organic-chemistry.org This nucleophilic addition is the rate-limiting step of the HWE reaction. wikipedia.org The phosphonate-stabilized carbanions are generally more nucleophilic but less basic than their phosphonium (B103445) ylide counterparts used in the Wittig reaction, which allows for a broader range of compatible substrates. wikipedia.org The interaction with an electrophile, such as an aldehyde, initiates the formation of a new carbon-carbon bond, leading to a tetrahedral intermediate known as a betaine.
Reaction Mechanisms in Carbon-Carbon Bond Formation
The hallmark of this compound's utility lies in its application in the Horner-Wadsworth-Emmons reaction to form alkenes. The mechanism of this reaction has been extensively studied, particularly concerning the factors that control its stereochemical outcome.
Horner-Wadsworth-Emmons (HWE) Reaction Pathways
The HWE reaction proceeds via the nucleophilic attack of the phosphonate carbanion on a carbonyl compound, forming an intermediate which then decomposes to yield an alkene and a water-soluble phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.com This easy removal of the phosphate byproduct is a significant advantage of the HWE reaction. wikipedia.org The reaction pathway is known to favor the formation of (E)-alkenes (trans-olefins). wikipedia.orgnrochemistry.com
The mechanism involves the following key steps:
Nucleophilic Addition: The carbanion adds to the carbonyl carbon of an aldehyde or ketone. uiowa.edu
Oxaphosphetane Formation: The resulting alkoxide attacks the phosphorus atom to form a cyclic four-membered ring intermediate, the oxaphosphetane. uiowa.edu
Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form the alkene and a dialkylphosphate salt. uiowa.edu
Investigation of Olefination Stereoselectivity (E/Z Isomerism)
A primary advantage of the HWE reaction is its inherent stereoselectivity, typically favoring the formation of the (E)-isomer of the resulting alkene. wikipedia.orgacs.org This selectivity is generally attributed to thermodynamic control, where the sterically less hindered transition state leading to the (E)-alkene is favored. organic-chemistry.org The equilibration of the intermediates allows for the thermodynamically more stable product to be formed. wikipedia.org
Several factors can be manipulated to influence the E/Z ratio:
Phosphonate Structure: The steric bulk of the phosphonate itself can play a role.
Reaction Conditions: Temperature and the choice of cation (associated with the base) can impact selectivity. For instance, using lithium salts at higher temperatures often enhances (E)-selectivity. wikipedia.org
Still-Gennari Modification: For achieving (Z)-selectivity, modified phosphonates (e.g., those with trifluoroethyl groups) and specific reaction conditions (KHMDS and 18-crown-6) can be employed to accelerate the elimination step before equilibration can occur. acs.org
Illustrative Data on Stereoselectivity:
| Aldehyde Substrate | Base/Solvent System | Temperature (°C) | E/Z Ratio (Hypothetical) |
|---|---|---|---|
| Benzaldehyde | NaH / THF | 25 | >95:5 |
| Cyclohexanecarboxaldehyde | NaH / THF | 25 | 90:10 |
| Benzaldehyde | KHMDS / 18-crown-6 (B118740) / THF | -78 | <10:90 |
This table provides hypothetical data illustrating how reaction conditions and substrate structure could influence the stereochemical outcome of an HWE reaction with a sulfonate-stabilized phosphonate.
Influence of Aldehyde/Ketone Substrate Structure on Reaction Efficiency
The structure of the carbonyl substrate significantly affects the efficiency and outcome of the HWE reaction. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon. wikipedia.org
Steric Hindrance: Increasing steric bulk around the carbonyl group, for example in α-branched aldehydes or ketones, can slow down the rate of the initial nucleophilic attack, potentially leading to lower yields or requiring more forcing reaction conditions. wikipedia.org
Electronic Effects: Electron-withdrawing groups on the aldehyde or ketone can enhance the electrophilicity of the carbonyl carbon, facilitating the reaction. Conversely, electron-donating groups may decrease reactivity.
Ketones vs. Aldehydes: The reaction with ketones is generally less efficient and often shows lower (E)-selectivity compared to aldehydes. wikipedia.org
Illustrative Data on Substrate Influence:
| Carbonyl Substrate | Substrate Type | Relative Reaction Rate (Hypothetical) | Typical Yield (Hypothetical) |
|---|---|---|---|
| Heptanal | Unbranched Aldehyde | High | Excellent (>90%) |
| Pivalaldehyde | Branched Aldehyde | Moderate | Good (70-85%) |
| Acetophenone | Aromatic Ketone | Low | Moderate (50-70%) |
| Cyclohexanone | Cyclic Ketone | Low | Moderate (50-70%) |
This table illustrates the expected trends in reaction rate and yield based on the structure of the carbonyl substrate in an HWE reaction.
Role of Base and Solvent Effects in HWE Transformations
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, wherein a phosphonate-stabilized carbanion reacts with an aldehyde or ketone. The stereochemical outcome of this reaction, particularly the ratio of (E)- to (Z)-alkenes, is profoundly influenced by the choice of base and solvent, as well as the structure of the phosphonate itself. ucl.ac.uk
The reaction is initiated by the deprotonation of the α-carbon to the phosphonate group, forming a phosphonate carbanion. The nature of the base and the corresponding counter-ion (e.g., Li+, Na+, K+) significantly affects the reaction's stereoselectivity. For instance, studies by Thompson and Heathcock on the reaction of methyl 2-(dimethoxyphosphoryl)acetate with various aldehydes demonstrated that lithium salts favored higher (E)-stereoselectivity compared to sodium or potassium salts.
Solvents also play a critical role. Aprotic solvents like tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME) are commonly employed. The ability of the solvent to solvate the metal cation can influence the aggregation of the phosphonate carbanion and the subsequent reaction pathway.
Specific sets of conditions have been developed to steer the reaction towards a desired stereoisomer. While the standard HWE reaction typically yields (E)-alkenes, modifications can favor the (Z)-isomer. The Still-Gennari modification, for example, uses phosphonates with electron-withdrawing groups (like trifluoroethyl) in combination with strongly dissociating conditions (e.g., KHMDS and 18-crown-6 in THF) to achieve high Z-selectivity. Conversely, the Masamune-Roush conditions, which utilize lithium chloride and an amine base, are well-suited for base-sensitive substrates and generally favor (E)-alkene formation.
Table 1: Influence of Reaction Conditions on HWE Stereoselectivity
Radical Hydroacylation Reactions with Olefins
Radical hydroacylation involves the addition of an acyl radical to an olefin (alkene), representing a powerful method for ketone synthesis. While literature specifically detailing the use of this compound in this transformation is not prominent, the principles of radical chemistry allow for a theoretical consideration of its potential reactivity. The generation of a relevant radical species from the compound would be the initial critical step.
Methodologies for radical hydroacylation often employ photocatalysis or radical initiators to generate the key acyl radical intermediate from precursors like aldehydes. These reactions are advantageous as they can proceed under neutral conditions and at ambient temperatures.
Chain Propagation Mechanisms in Radical Processes
Radical reactions typically proceed via a chain mechanism consisting of initiation, propagation, and termination steps. The propagation phase is the "chain" part of the reaction where a radical reacts with a stable molecule to generate a new radical, which continues the chain.
A common propagation sequence in the context of sulfonyl-containing compounds involves the addition of a sulfonyl radical to an alkene. This generates a carbon-centered radical intermediate. This intermediate can then participate in subsequent steps, such as hydrogen atom abstraction from a donor molecule (like tris(trimethylsilyl)silane) or an intramolecular hydrogen-atom transfer (HAT). For example, a sulfamate (B1201201) ester-derived nitrogen-centered radical can mediate a 1,6-HAT to selectively form a carbon-centered radical, which is then trapped by a chlorine atom source to propagate the chain.
Another potential pathway involves the addition of an alkoxysulfonyl radical to an alkene, forming a radical intermediate. This intermediate can then be oxidized via a single-electron transfer to a carbocation, which is subsequently trapped by a nucleophile.
Scope and Limitations of Radical Additions
The scope of radical additions involving sulfonyl-containing species is broad, with a variety of sulfonyl sources and olefin partners being compatible. Sulfonyl radicals can be generated from precursors such as sulfonyl chlorides, sulfonyl hydrazides, and sulfonamides. These radicals can add to both electron-deficient and, in some cases, nonactivated alkenes. The use of photocatalysis has significantly expanded the scope and functional group tolerance of these reactions.
However, there are limitations. A significant challenge in many radical addition reactions is controlling selectivity, especially in complex molecules with multiple potential reaction sites. Another limitation of some methods is the need for specific activators or precursors, which may not be universally applicable. Furthermore, while radical-based transformations with sulfur dioxide have emerged as an attractive approach for constructing sulfonyl functional groups, the limitations of existing methods are an area of ongoing research.
Reaction Mechanisms in Carbon-Heteroatom Bond Transformations
Cleavage Mechanisms of Sulfonate Esters
The methanesulfonate (B1217627) (mesylate) portion of this compound is an excellent leaving group in nucleophilic substitution and elimination reactions. This is because the resulting methanesulfonate anion is highly stabilized by resonance, delocalizing the negative charge across the three oxygen atoms, making it a very weak base.
The cleavage of sulfonate esters can occur through several mechanisms. In nucleophilic substitution reactions, the primary pathways involve the scission of the carbon-oxygen (C–O) bond. Depending on the substrate and conditions, this can occur via an S(_N)1 or S(_N)2 mechanism.
Alternatively, cleavage can occur at the sulfur-oxygen (S–O) bond. For example, the reaction of aryl methanesulfonates with sodium hydride has been shown to result in products arising from S–O bond rupture. The hydrolysis of sulfonate esters can also proceed through either a concerted mechanism (involving a single transition state) or a stepwise addition-elimination mechanism that involves a pentacoordinate intermediate.
Conversion to Sulfonyl Chlorides and Related Sulfonyl Derivatives
The sulfonate ester functional group can be converted into other related sulfonyl derivatives. While direct conversion of an alkyl sulfonate ester to a sulfonyl chloride is not a common transformation, multi-step pathways can achieve this. For instance, the sulfonate ester can first be hydrolyzed to a sodium sulfonate salt. This salt can then be treated with a chlorinating agent like phosphorus oxychloride to yield the corresponding sulfonyl chloride.
Once formed, the sulfonyl chloride is a versatile intermediate for the synthesis of other derivatives. A primary application is its reaction with ammonia (B1221849) or primary/secondary amines to produce sulfonamides. This reaction is a standard method for creating the sulfonamide functional group, which is a key component in many pharmaceuticals.
A more direct conversion of sulfonate esters involves their reaction with titanium tetrachloride (TiCl(_4)). This method efficiently converts hindered arylsulfonates into the corresponding alkyl chlorides with retention of configuration. The reaction is proposed to proceed through a front-side S(_N)i-type mechanism, which accounts for the observed stereospecificity.
Table 2: Summary of Conversions for the Sulfonate Moiety
Mechanism of Heterocyclization Reactions Involving Phosphoryl and Sulfonyl Groups
The presence of both a phosphoryl and a sulfonyl group within a single molecular entity provides a unique framework for complex heterocyclization reactions. The distinct electronic properties of these functional groups—the electron-withdrawing nature of the sulfonyl group and the versatile reactivity of the phosphoryl moiety—are pivotal in directing the course of intramolecular cyclizations to form novel heterocyclic systems. Mechanistic studies, particularly on molecules containing both diethoxyphosphoryl and methanesulfonyl groups, have elucidated the pathways through which such transformations occur.
A key example of this type of heterocyclization is the intramolecular transformation of {[4-(diethoxyphosphoryl)-2-R-1,3-oxazol-5-yl]amino}alkyl methanesulfonates. tandfonline.com In this system, the methanesulfonyl group serves as an excellent leaving group, facilitating nucleophilic attack, while the phosphoryl group is directly involved in the formation of the new heterocyclic ring.
The reaction is typically initiated by a base, such as triethylamine (B128534), which deprotonates the amino group linking the oxazole (B20620) and the alkyl methanesulfonate chain. This deprotonation generates a more nucleophilic nitrogen anion. The subsequent step involves an intramolecular nucleophilic attack of this anion on the carbon atom bearing the methanesulfonate group. This results in the displacement of the methanesulfonate anion and the formation of a new nitrogen-carbon bond, leading to a cyclic intermediate.
The final and crucial step of the mechanism involves the participation of the diethoxyphosphoryl group. An intramolecular attack by one of the oxygen atoms of the phosphoryl group onto a suitable electrophilic center within the newly formed cyclic structure leads to the closure of the final heterocyclic ring. This process results in the formation of a stable, fused heterocyclic system, specifically derivatives of tandfonline.comorganic-chemistry.orgoxazolo[4,5-c] tandfonline.commdpi.comnih.govoxazaphosphepine. tandfonline.com The efficiency of this transformation is notably influenced by the structure of the alkanolamine substituent, which affects the stereochemistry and kinetics of the cyclization. tandfonline.com
The structural confirmation of these complex heterocyclic products has been rigorously established through various spectroscopic methods, including IR, ¹H, ¹³C, and ³¹P NMR spectroscopy, as well as mass spectrometry and single-crystal X-ray diffraction. tandfonline.com These analytical techniques provide definitive evidence for the proposed molecular structure and, by extension, support the elucidated reaction mechanism.
Further studies have shown that the resulting oxazolo-oxazaphosphepine ring system can undergo subsequent reactions, such as cleavage of the oxazole ring under acidic aqueous conditions. tandfonline.com This reactivity highlights the chemical versatility of the heterocyclic products formed through the synergistic action of the phosphoryl and sulfonyl groups.
The table below summarizes the key mechanistic steps and the roles of the respective functional groups in a representative heterocyclization reaction.
| Step | Description | Role of Phosphoryl Group | Role of Sulfonyl Group |
| 1. Deprotonation | A base removes a proton from the amino linker. | Electronic influence on the acidity of the N-H bond. | - |
| 2. Intramolecular Nucleophilic Attack | The resulting anion attacks the carbon bearing the methanesulfonate. | - | Acts as an excellent leaving group, facilitating C-N bond formation. |
| 3. Ring Closure | An oxygen atom of the phosphoryl group attacks an electrophilic center in the intermediate. | Direct participation in the formation of the new heterocyclic ring. | - |
| 4. Product Formation | Formation of a stable, fused heterocyclic system. | Becomes an integral part of the new heterocyclic ring structure. | Has departed as the methanesulfonate anion. |
Applications in Organic Synthesis
Olefination Reactions: Targeted Synthesis of Alkenes and Substituted Alkenes
The HWE reaction employing sulfonyl-containing phosphonates provides a direct route to various sulfur-containing alkenes, which are valuable scaffolds in medicinal chemistry and materials science.
Ethyl (diethoxyphosphoryl)methanesulfonate serves as a key reagent in the synthesis of 2-substituted ethenesulfonic acid ester derivatives through the Wittig-Horner reaction. ingentaconnect.com In a typical procedure, the phosphonate (B1237965) is dissolved in a solvent like tetrahydrofuran (B95107) (THF) and deprotonated at low temperatures (-78 °C) using a strong base such as n-butyllithium (n-BuLi). ingentaconnect.com The resulting carbanion is then reacted with an appropriate aldehyde. The reaction mixture is gradually warmed to room temperature to drive the olefination to completion, yielding the desired ethenesulfonic acid ester derivative. ingentaconnect.com
This methodology has been successfully applied to the synthesis of a series of novel compounds designed as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B). ingentaconnect.com The general synthetic scheme involves coupling various aldehyde intermediates with the carbanion derived from this compound. ingentaconnect.com
Table 1: Synthesis of Ethenesulfonic Acid Ester Derivatives via Wittig-Horner Reaction
| Aldehyde Precursor | Base/Solvent | Product | Yield |
|---|---|---|---|
| 4-(3-(4-phenylthiazol-2-ylamino)propoxy)benzaldehyde | n-BuLi / THF | Ethyl 2-(4-(3-((4-phenylthiazol-2-yl)amino)propoxy)phenyl)ethenesulfonate | 21.5-92.7% (general range for series) |
Data compiled from research on the synthesis of PTP1B inhibitors. ingentaconnect.com
The Horner-Wadsworth-Emmons reaction represents a general strategy for the synthesis of vinyl sulfonamides. organic-chemistry.orgresearchgate.net This approach utilizes a phosphonate reagent bearing a sulfonamide group. For instance, the reaction of aldehydes with diphenylphosphorylmethanesulfonamide has been used to generate a series of vinyl sulfonamides. organic-chemistry.orgresearchgate.net This reaction consistently produces the trans-isomer as the major or exclusive product. researchgate.net
While the HWE reaction is a viable pathway for olefination, other synthetic routes are also commonly employed for the preparation of vinyl sulfones and vinyl sulfonate esters. Vinyl sulfones can be prepared through methods such as the pyrolysis of beta-hydroxyethyl sulfones or the oxidation of vinyl sulfides. google.comwikipedia.org The synthesis of vinyl sulfonate esters has been accomplished through various means, including the reaction of enolates with sulfonylating agents and multi-step procedures starting from corresponding alcohols. researchgate.netmdpi.com
Due to these limitations, more efficient and practical synthetic methods have been developed. A notable alternative is the Heck-Matsuda process, where ethenesulfonyl fluoride (B91410) undergoes β-arylation with arenediazonium tetrafluoroborates in the presence of a palladium(II) acetate (B1210297) catalyst. scispace.comnih.gov This newer method provides the desired E-isomer of β-arylethenesulfonyl fluorides in significantly higher yields (43–97%) and represents a more direct and practical approach. scispace.comnih.gov
A key advantage of the Horner-Wadsworth-Emmons reaction is its high degree of stereoselectivity, predominantly favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.com This stereochemical control is attributed to steric factors in the transition state of the reaction, where an antiperiplanar approach of the reactants is favored, leading to the thermodynamically more stable E-product. organic-chemistry.org
This inherent (E)-selectivity is particularly valuable for the stereoselective synthesis of conjugated systems, such as dienals and polyenes. By reacting an α,β-unsaturated aldehyde with a stabilized phosphonate carbanion, the newly formed double bond is installed with predictable E-geometry, extending the conjugated system. For applications requiring the (Z)-alkene, the Still-Gennari modification of the HWE reaction, which employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters), can be used to achieve excellent (Z)-selectivity. nrochemistry.comyoutube.com
Synthesis of Complex Heterocyclic Systems
Beyond simple olefination, reagents containing phosphonate and sulfonate functionalities are involved in the synthesis of advanced heterocyclic structures.
Research has been conducted on the synthesis of complex oxazole (B20620) derivatives that incorporate both a diethoxyphosphoryl group and a methanesulfonate (B1217627) (mesylate) moiety. figshare.comresearchgate.net Specifically, a series of {[4-(diethoxyphosphoryl)-2-R-1,3-oxazol-5-yl]amino}alkyl methanesulfonates have been synthesized. figshare.com
In this synthetic pathway, the methanesulfonate group is typically introduced onto a hydroxyl-bearing side chain attached to an existing oxazole ring that already contains the diethoxyphosphoryl group. figshare.comresearchgate.net The resulting molecules, which contain these distinct functional groups, have been studied for their subsequent reactivity. For example, treatment with a base like triethylamine (B128534) can induce intramolecular cyclization to form novel, complex heterocyclic systems such as ingentaconnect.comscispace.comoxazolo[4,5-c] scispace.comnih.govrsc.orgoxazaphosphepine derivatives. figshare.com
Functionalization of Challenging Molecular Scaffolds
The introduction of phosphonate groups can dramatically alter the physicochemical and biological properties of a molecule. This compound serves as a key building block for achieving such modifications, particularly in complex molecular environments.
The phosphonate group is a well-established bioisostere of the phosphate (B84403) group. Its carbon-phosphorus bond is resistant to enzymatic cleavage by phosphatases, leading to significantly enhanced metabolic stability. This property is widely exploited in drug design to create analogues of natural phosphates, such as nucleotides and phospholipids. mdpi.com
The synthesis of acyclic nucleoside phosphonates (ANPs), a class of potent antiviral agents, often involves the introduction of a phosphonomethyl group onto a nucleobase mimic. This compound can serve as the electrophilic source of this group, reacting with the nucleophilic sites on heterocyclic precursors to forge the critical C-P bond. The resulting diethyl ester can then be hydrolyzed to the bioactive phosphonic acid or converted into various prodrug forms to improve oral bioavailability.
The generation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. The structural diversity of these libraries is crucial for increasing the probability of identifying novel bioactive "hits". Phosphonate-containing building blocks are valuable components in the construction of such libraries due to the unique properties conferred by the phosphonate moiety.
Multicomponent reactions (MCRs) are a particularly efficient strategy for library synthesis, as they allow for the rapid assembly of complex molecules from simple starting materials in a single step. This compound can be used to pre-functionalize one of the starting materials for an MCR, thereby ensuring the systematic incorporation of a phosphonate group across the entire library of products. This approach enables the exploration of the chemical space around phosphonate-containing scaffolds, facilitating the identification of structure-activity relationships. chemscene.com
The phosphonate group's ability to act as a strong chelator for various metal ions has led to its use in the design of specialized ligands for applications in medicine and materials science. researchgate.net Bifunctional chelators, which contain both a metal-binding site and a reactive group for conjugation to a biomolecule, are essential for the development of radiopharmaceuticals for imaging and therapy. Phosphonate groups are often incorporated into the ligand framework to ensure high stability of the resulting metal complex. The synthesis of these ligands can involve the reaction of an amine precursor with an electrophilic phosphonomethylating agent. nih.gov
Furthermore, phosphonate chemistry is pivotal in the synthesis of modified oligonucleotides, which are analogues of DNA and RNA with enhanced stability and novel properties. nih.gov In the H-phosphonate method of oligonucleotide synthesis, phosphonate-based building blocks are sequentially coupled to a growing chain on a solid support. umich.eduresearchgate.net This methodology allows for the creation of complex oligomers where the natural phosphodiester linkage is replaced by a more robust phosphonate linkage, making them valuable tools in antisense therapy and diagnostics. researchgate.netnih.gov The synthesis of mixed metal phosphonates using a metalloligand approach is another advanced strategy for creating materials with tunable properties. researchgate.netsemanticscholar.org
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of Ethyl (diethoxyphosphoryl)methanesulfonate in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ³¹P, a complete structural map can be assembled.
While specific experimental spectra for this compound are not widely published, the expected chemical shifts (δ) and coupling constants (J) can be reliably predicted based on extensive data from analogous structures containing diethoxyphosphoryl and ethyl sulfonate moieties.
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment in the molecule.
The ethoxy groups on the phosphorus atom would feature a triplet for the methyl protons (CH₃) and a multiplet (quartet of doublets) for the methylene (B1212753) protons (-OCH₂-) due to coupling with both the adjacent methyl protons and the phosphorus nucleus.
The methylene protons of the ethyl sulfonate group (-SO₂OCH₂-) would likely appear as a quartet.
The methylene bridge between the phosphorus and sulfur atoms (P-CH₂-S) is expected to be a doublet due to direct coupling with the ³¹P nucleus.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon backbone.
Distinct signals are expected for the methyl and methylene carbons of the two ethoxy groups on the phosphorus atom, with the methylene carbon showing coupling to the phosphorus nucleus.
The methylene carbon of the ethyl sulfonate group and the methyl carbon of the same group would also produce unique signals.
The key P-CH₂-S carbon would exhibit a significant C-P coupling constant, which is characteristic of α-carbon to a phosphonate (B1237965) group.
³¹P NMR: The phosphorus-31 NMR spectrum is crucial for confirming the presence and chemical environment of the phosphonate group. For compounds with a diethoxyphosphoryl group, a single resonance is expected. The chemical shift provides insight into the oxidation state and coordination of the phosphorus atom. In similar structures, these shifts can vary, but for dialkyl phosphonates, they typically appear in a predictable region of the spectrum. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Assignment | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Couplings |
|---|---|---|---|---|
| P-O-CH₂-CH₃ | Ethoxy (Phosphonate) | ~1.3 (triplet) | ~16 | ³JHH |
| P-O-CH₂-CH₃ | Ethoxy (Phosphonate) | ~4.1 (multiplet) | ~64 | ³JHH, ²JPC |
| S-O-CH₂-CH₃ | Ethyl (Sulfonate) | ~1.4 (triplet) | ~15 | ³JHH |
| S-O-CH₂-CH₃ | Ethyl (Sulfonate) | ~4.4 (quartet) | ~68 | ³JHH |
| P-CH₂-S | Methylene Bridge | ~3.5 (doublet) | ~50 | ²JPH, ¹JPC |
To unambiguously assign all signals and confirm the connectivity of the molecule, a suite of advanced 1D and 2D NMR experiments would be employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for this purpose. preprints.org
COSY: A ¹H-¹H COSY experiment would verify the coupling relationships between protons, for instance, confirming the connection between the -OCH₂- and -CH₃ protons in both the ethoxy and ethyl sulfonate groups.
HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.
HMBC: The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connections between quaternary carbons and nearby protons, and crucially, for confirming the P-CH₂-S-O-CH₂-CH₃ backbone by observing correlations across the heteroatoms.
For complex organophosphorus compounds, 2D experiments are routinely used to establish their definitive structure. tandfonline.com
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the structure through analysis of fragmentation patterns.
The exact mass of this compound (C₇H₁₇O₆PS) is 260.04834. guidechem.com In a high-resolution mass spectrum (HRMS), the detection of a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to this mass would confirm the elemental composition.
Determination of Molecular Formula and Fragmentation Pathways
The molecular formula of this compound has been established as C7H17O6PS. This determination is fundamental for its characterization and is corroborated by its molecular weight of approximately 260.24 g/mol . The structural identity and purity of the compound are further confirmed through techniques such as mass spectrometry, which also provides insights into its fragmentation behavior.
While specific, detailed fragmentation pathway studies for this compound are not extensively documented in publicly available research, the fragmentation patterns can be predicted based on the known behavior of related organophosphate and sulfonate compounds under mass spectrometric conditions. Upon ionization, the molecule is expected to undergo cleavage at its weakest bonds.
Key predictable fragmentation pathways would likely involve:
Cleavage of the P-C bond: This would separate the diethoxyphosphoryl group from the methanesulfonate (B1217627) moiety.
Loss of ethoxy groups: Fragmentation of the diethoxyphosphoryl group could occur through the sequential or simultaneous loss of ethoxy (–OCH2CH3) radicals or ethene (CH2=CH2) via a McLafferty-type rearrangement.
Cleavage of the S-O and S-C bonds: The methanesulfonate portion of the molecule could fragment through the loss of the ethyl group, sulfur dioxide (SO2), or other smaller fragments.
The resulting fragment ions would be detected by the mass spectrometer, and their mass-to-charge ratios would provide a fragmentation pattern that is characteristic of the parent molecule's structure. High-resolution mass spectrometry would enable the precise determination of the elemental composition of these fragments, further confirming the fragmentation pathways.
A hypothetical table of major fragment ions based on the structure of this compound is presented below.
| Fragment Ion (m/z) | Proposed Structure/Origin |
| 260 | [M]+• Molecular ion of this compound |
| 231 | [M - C2H5]+ Loss of the ethyl group from the sulfonate ester |
| 183 | [M - SO2C2H5]+ Cleavage of the C-S bond with loss of the ethylsulfonyl group |
| 137 | [P(O)(OC2H5)2]+ Diethoxyphosphoryl cation |
| 109 | [P(O)(OC2H5)(OH)]+• Ion resulting from rearrangement and loss of an ethylene (B1197577) molecule from the diethoxyphosphoryl fragment |
| 91 | [P(O)(OH)2]+ Phosphoryl cation with hydroxyl groups |
Note: This table is predictive and based on general fragmentation principles of similar compounds. Actual experimental data may vary.
X-ray Crystallography (for Crystalline Derivatives)
While this compound itself is a liquid at room temperature, its crystalline derivatives, or those of structurally similar compounds, can be analyzed using X-ray crystallography to determine their precise three-dimensional atomic arrangement in the solid state. This technique provides definitive information on bond lengths, bond angles, and torsion angles, which are crucial for a complete understanding of the molecule's geometry.
Elucidation of Solid-State Molecular Conformation and Geometry
X-ray crystallographic analysis of a related crystalline phosphonate, ethyl 2-(diethoxyphosphoryl)-2-(2,3,4-trimethoxyphenyl)acetate, offers valuable insights into the potential solid-state conformation of such molecules. In this specific example, the phosphorus atom is at the center of a tetrahedral geometry, which is a characteristic feature of phosphonates.
Key structural features that can be elucidated include:
Bond Lengths: The analysis would reveal the precise lengths of the P=O, P-O, P-C, S=O, S-O, and S-C bonds. For instance, in the related structure, the P=O double bond is significantly shorter than the P-O single bonds, confirming its double bond character.
Bond Angles: The angles around the central phosphorus and sulfur atoms would be determined, providing a quantitative measure of the molecule's geometry.
Torsion Angles: These angles describe the conformation of the flexible ethyl and ethoxy side chains, revealing how they are oriented with respect to the core of the molecule in the crystal lattice.
Intermolecular Interactions: The analysis can also identify and characterize any significant intermolecular forces, such as hydrogen bonds or van der Waals interactions, that stabilize the crystal structure.
The data obtained from X-ray crystallography is typically presented in a standardized format, as exemplified in the table below for a representative crystalline phosphonate derivative.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.6314 (14) |
| b (Å) | 23.749 (4) |
| c (Å) | 8.8155 (14) |
| β (°) | 104.117 (4) |
| Volume (ų) | 1955.5 (5) |
| Z (molecules/unit cell) | 4 |
| P=O Bond Length (Å) | 1.464 (2) |
| P-O Bond Lengths (Å) | 1.580 (2), 1.581 (3) |
| C-P-O Bond Angles (°) | Range from 102 to 115 |
| O=P-O Bond Angles (°) | Approximately 115 to 118 |
Note: The data in this table is for the related compound ethyl 2-(diethoxyphosphoryl)-2-(2,3,4-trimethoxyphenyl)acetate and serves as an illustrative example of the type of information obtained from X-ray crystallography.
This detailed structural information is invaluable for understanding the chemical reactivity, physical properties, and potential biological activity of this compound and its derivatives.
Computational Chemistry Approaches to Ethyl Diethoxyphosphoryl Methanesulfonate and Its Reactivity
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Ab Initio and Density Functional Theory (DFT) can elucidate the three-dimensional arrangement of atoms and the distribution of electrons, which in turn govern the molecule's stability and reactivity.
The flexibility of the ethyl and diethoxyphosphoryl groups in Ethyl (diethoxyphosphoryl)methanesulfonate allows for the existence of multiple conformations. Computational methods can predict the relative energies of these conformers and identify the most stable structures.
Ab Initio Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) calculations, along with various DFT functionals (e.g., B3LYP, M06-2X), are commonly employed for conformational analysis. For instance, studies on related sulfonate anions have shown that both HF and MP2 levels of theory can be used to locate minimum energy structures and transition states for rotation around single bonds rsc.org. In the case of methylsulfonate, a rotational barrier was successfully evaluated, indicating the energetic preference for certain conformations rsc.org. Similar approaches applied to this compound would likely reveal a complex potential energy surface with several local minima corresponding to different arrangements of the ethyl and ethoxy groups. The choice of basis set, such as the inclusion of diffuse functions (e.g., 6-31+G*), can be important for accurately describing the electronic properties of anionic or highly polar species like sulfonates rsc.org.
DFT studies on similar molecules, such as diethyl trichloro-methyl phosphonate (B1237965), have successfully determined the most stable conformations by optimizing the geometry using functionals like B3LYP with a 6-311G(d,p) basis set . Such calculations provide detailed geometric parameters, including bond lengths and angles for the ground state structure. For this compound, a thorough conformational search would involve systematically rotating the key dihedral angles to map out the potential energy surface and identify the global minimum energy conformation.
Table 1: Representative Theoretical Methods for Conformational Analysis
| Method | Basis Set | Key Application |
| Hartree-Fock (HF) | 6-31G, 6-31+G | Initial geometry optimization and conformational search. |
| Møller-Plesset (MP2) | 6-31G, 6-31+G | Includes electron correlation for more accurate energy and geometry predictions. rsc.org |
| Density Functional (B3LYP) | 6-311G(d,p) | A widely used functional for reliable geometric and electronic structure calculations of organic molecules. |
| Density Functional (M06-2X) | aug-cc-pVTZ | A meta-hybrid functional often used for accurate thermochemistry and kinetics. |
The distribution of electron density in a molecule provides fundamental insights into its chemical bonding and reactivity. The Atoms in Molecules (AIM) theory, developed by Bader, is a powerful tool for analyzing calculated electron densities to characterize chemical bonds and intermolecular interactions researchgate.net.
Topological analysis of the electron density can reveal the nature of the P=O, P-O, S=O, and S-O bonds within this compound. For example, a combined experimental and theoretical study on an oxaphosphinane derivative characterized the P-O bond as being of the transit closed-shell type researchgate.net. The electron density at the bond critical points (BCPs) and the Laplacian of the electron density provide quantitative measures of bond strength and type (covalent vs. ionic or closed-shell interactions).
Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface to identify regions of positive and negative electrostatic potential. These regions indicate likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the oxygen atoms of the phosphoryl and sulfonyl groups are expected to be regions of negative potential, while the phosphorus and sulfur atoms, as well as the carbon atoms attached to oxygen, would exhibit positive potential. This information is crucial for understanding the molecule's reactivity towards other chemical species.
Molecular Modeling of Transition States and Reactive Intermediates
Understanding the reactivity of this compound, for example in hydrolysis reactions, requires the characterization of transition states and any reactive intermediates involved. Computational modeling is an indispensable tool for locating these high-energy species on the reaction potential energy surface.
Transition state structures can be located using various optimization algorithms that search for a first-order saddle point on the potential energy surface. The nature of the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. For instance, computational studies on the hydrolysis of phosphate (B84403) monoesters have detailed the structures of transition states for different mechanistic pathways acs.org. Similarly, the mechanism of hydrolysis for aryl methylphosphonate (B1257008) esters has been elucidated by examining the transition state structure nih.gov.
For this compound, a key reaction would be the hydrolysis of the sulfonate ester or the phosphonate ester moieties. Computational studies on the hydrolysis of diethyl alkylphosphonates have provided insights into the reaction mechanism, which is influenced by the nature of the alkyl group and the reaction conditions (acidic or basic) mdpi.com. Modeling the transition states for these reactions would involve identifying the attacking nucleophile (e.g., a water molecule or hydroxide (B78521) ion) and the leaving group. The calculated activation energy barrier (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate.
Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and can aid in the structural elucidation of new compounds.
The prediction of ¹H, ¹³C, and ³¹P NMR spectra is a common application of computational chemistry. The GIAO (Gauge-Independent Atomic Orbital) method is frequently used to calculate NMR shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). DFT methods, such as B3LYP, are often employed for these calculations. The accuracy of the predicted shifts can be improved by considering solvent effects, for example, by using a polarizable continuum model (PCM). Computational NMR prediction has become a valuable tool for assigning the relative configuration of diastereomers github.io. There are also online tools and databases that allow for the prediction of NMR spectra for various compounds, including diethyl ethylphosphonate nmrdb.orgchemicalbook.com.
Vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the normal modes of vibration of the molecule and can be compared with experimental IR and Raman spectra. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the calculations. For instance, a study on ethyl acetate (B1210297) conformers highlighted the importance of polarization and diffuse functions in the basis set for accurate geometry and frequency calculations ukm.my.
Mechanistic Insights from Computational Simulations of Reactions
Computational simulations of reaction pathways provide a detailed, step-by-step picture of how a chemical transformation occurs. By mapping out the entire potential energy surface for a reaction, from reactants through transition states to products, chemists can gain deep insights into the reaction mechanism.
For this compound, computational simulations could be used to investigate various reactions, such as its hydrolysis under different pH conditions or its reactions with nucleophiles. For example, mechanistic studies on the hydrolysis of phosphonate esters have explored different pathways, including substrate-assisted and solvent-assisted mechanisms acs.orgmdpi.comresearchgate.net. Computational studies have also shed light on the role of metal ions in catalyzing phosphoester bond hydrolysis, providing detailed mechanistic insights nih.gov.
Intrinsic Reaction Coordinate (IRC) calculations can be used to follow the reaction path downhill from a transition state to the corresponding reactants and products, confirming that the located transition state indeed connects the intended species . By analyzing the changes in geometry and electronic structure along the reaction path, one can understand the sequence of bond-breaking and bond-forming events. These simulations can also reveal the presence of short-lived intermediates that may be difficult to detect experimentally. The insights gained from such simulations are crucial for understanding the factors that control the rate and selectivity of chemical reactions.
Future Research Directions and Perspectives
Development of Novel and More Efficient Synthetic Pathways
Currently, detailed and optimized synthetic pathways for Ethyl (diethoxyphosphoryl)methanesulfonate are not widely reported in peer-reviewed literature. Future research should prioritize the development of novel and efficient methods for its synthesis. This would involve exploring a variety of starting materials and reagents to identify routes that offer high yields, scalability, and cost-effectiveness. A systematic investigation into different reaction conditions, such as temperature, solvent, and catalysts, will be crucial in optimizing the synthesis. The development of a robust and accessible synthetic protocol is the first step toward enabling broader investigation and application of this compound.
Exploration of Asymmetric Transformations and Enantioselective Synthesis
The potential of this compound in asymmetric synthesis is a completely unexplored area. Future research should focus on its use as a prochiral substrate or as a reagent in reactions that generate chiral molecules. Investigations could explore its application in well-established asymmetric transformations, such as aldol (B89426) reactions, Michael additions, or alkylations, under the influence of chiral catalysts or auxiliaries. The goal would be to achieve high levels of enantioselectivity, producing specific stereoisomers of desired products. Success in this area would significantly elevate the importance of this compound as a building block in the synthesis of complex, stereochemically defined molecules.
Advanced Mechanistic Investigations Utilizing Modern Analytical Techniques
A fundamental understanding of the reactivity of this compound is essential for its rational application in synthesis. Future work should employ modern analytical techniques to elucidate the mechanisms of its reactions. Techniques such as in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry can provide real-time information about reaction intermediates and transition states. Computational studies, including density functional theory (DFT) calculations, could complement experimental work to provide deeper insights into reaction pathways and energetics. A thorough mechanistic understanding will be invaluable for predicting its reactivity and for the rational design of new synthetic methods.
Integration with Catalytic Systems (e.g., Transition Metal Catalysis, Organocatalysis)
The integration of this compound with modern catalytic systems presents a vast and promising area for future research. Investigations should explore its compatibility and reactivity in reactions catalyzed by transition metals, such as palladium, copper, rhodium, and gold. These could include cross-coupling reactions, C-H activation, or carbene insertion reactions. snnu.edu.cn Similarly, the use of organocatalysts to promote reactions involving this compound should be explored. nih.gov This could open up new avenues for metal-free, environmentally friendly transformations. Identifying successful catalyst-substrate pairings will be key to unlocking novel and powerful synthetic methodologies.
Design of New Reagents and Their Application in Cascade and Multicomponent Reactions
Future research could focus on modifying the structure of this compound to create novel reagents with unique reactivity. These new reagents could then be designed for use in cascade or multicomponent reactions. Cascade reactions, where multiple bond-forming events occur in a single operation, and multicomponent reactions, which combine three or more starting materials in one pot, are highly efficient strategies in modern organic synthesis. nih.govnih.gov The development of this compound-derived reagents that can participate in such complex transformations would be a significant advancement, enabling the rapid and efficient construction of complex molecular architectures.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting trace levels of Ethyl (diethoxyphosphoryl)methanesulfonate in pharmaceutical intermediates?
- Methodology : Use liquid chromatography-tandem mass spectrometry (LC/MS/MS) with a Zorbax SB C18 column (150 × 4.6 mm, 3.5 µm) for separation. Optimize parameters:
- Electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.
- Parent→daughter ion transitions (e.g., m/z 125.1 → 97.1 for ethyl methanesulfonate analogs).
- Linear calibration range: 0.0025–0.3 µg/ml with R² ≥ 0.999 .
- Validation: Ensure specificity , accuracy (80–120%) , and LOD/LOQ (e.g., 0.3 µg/g and 0.4 µg/g for related sulfonates) .
Q. What safety protocols are critical when handling this compound given its potential carcinogenicity?
- Protocols :
- Treat as a carcinogen and teratogen ; use fume hoods , gloves , and protective eyewear .
- Monitor airborne exposure; avoid inhalation and skin contact.
- Follow guidelines from NTP , IARC , and EPA for workplace limits .
Q. How is this compound synthesized, and what parameters influence yield?
- Synthesis : Adapt methods for analogous phosphonates:
- React diethyl phosphite with methanesulfonyl chloride under anhydrous conditions.
- Key parameters: solvent polarity , temperature (0–25°C) , and catalyst use (e.g., triethylamine).
- Purify via column chromatography or distillation to achieve >95% purity .
Advanced Research Questions
Q. How can LC/MS/MS parameters be optimized to enhance detection sensitivity in complex biological matrices?
- Optimization Strategies :
- Adjust ion source temperature (250°C) and spray voltage (5500 V) to improve ionization .
- Use 0.1% formic acid in acetonitrile (70:30) as mobile phase to reduce matrix interference .
- Validate recovery rates (80–101%) via spiked matrix experiments .
Q. What strategies mitigate genotoxic risks when using this compound in drug synthesis?
- Risk Mitigation :
- Limit residual impurities to <7.5 µg/g per EMA/FDA guidelines for genotoxins .
- Implement post-synthesis purification (e.g., recrystallization, SPE) and validate purity via GC/MS or HPLC-UV .
Q. How does the diethoxyphosphoryl group influence reactivity in cross-coupling reactions?
- Mechanistic Insights :
- The electrophilic phosphorus facilitates nucleophilic substitutions (e.g., with Grignard reagents).
- Solvent choice (e.g., DMF vs. THF) and temperature modulate regioselectivity in Michael additions .
Q. How can researchers resolve discrepancies in reported reactivity data across studies?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
